

Application of (-)-Dihydrocarvyl Acetate as a Chiral Building Block in Synthesis

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Compound of Interest

Compound Name: (-)-Dihydrocarvyl acetate

Cat. No.: B1587888

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(-)-Dihydrocarvyl acetate, a readily available and relatively inexpensive chiral starting material derived from the chiral pool, serves as a versatile building block in the asymmetric synthesis of complex natural products and other biologically active molecules. Its inherent stereochemistry and functional groups can be strategically manipulated to introduce multiple chiral centers with high stereocontrol, making it a valuable tool for synthetic chemists. This document provides an overview of its application, focusing on a key transformation into a chiral cyclopentanone intermediate, and details the experimental protocols for the initial synthetic steps.

Application Highlight: Synthesis of a Key Intermediate for (-)-Tochuinyl Acetate

A significant application of **(-)-dihydrocarvyl acetate** is its use as a precursor in the enantioselective synthesis of marine natural products, such as (-)-tochuinyl acetate and (-)-dihydrotochuinyl acetate. The synthesis hinges on the creation of a highly substituted chiral cyclopentanone intermediate, where the stereocenters are derived from the starting material. This transformation showcases the utility of **(-)-dihydrocarvyl acetate** in constructing challenging motifs, particularly those containing vicinal quaternary stereocenters.

The initial steps of the synthesis involve the oxidative cleavage of the isopropenyl group, followed by further functional group manipulations to set the stage for the formation of the key cyclopentanone ring system.

Key Synthetic Transformations and Protocols

The following section details the experimental procedures for the initial key transformations of **(-)-dihydrocarvyl acetate**.

Table 1: Summary of Key Transformations and Yields

Step	Transformation	Product	Reagents and Conditions	Yield (%)
1	Ozonolysis	Keto-acetate	1. O ₃ , CH ₂ Cl ₂ /MeOH, -78 °C; 2. Me ₂ S	95
2	Protection of Ketone	Acetal-acetate	Ethylene glycol, p-toluenesulfonic acid, benzene, reflux	92
3	Hydrolysis of Acetate	Acetal-alcohol	K ₂ CO ₃ , MeOH, H ₂ O, room temperature	98
4	Oxidation of Alcohol	Acetal-ketone	Pyridinium chlorochromate (PCC), CH ₂ Cl ₂	85

Experimental Protocols

Step 1: Ozonolysis of **(-)-Dihydrocarvyl Acetate** to the Keto-acetate

- Procedure: A solution of **(-)-dihydrocarvyl acetate** (10.0 g, 50.9 mmol) in a mixture of dichloromethane (200 mL) and methanol (50 mL) is cooled to -78 °C. Ozone gas is bubbled through the solution until a persistent blue color is observed. The reaction mixture is then purged with nitrogen gas to remove excess ozone. Dimethyl sulfide (10 mL, 136 mmol) is added, and the solution is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the keto-acetate as a colorless oil.

- Yield: 95%

Step 2: Protection of the Ketone as an Acetal

- Procedure: A mixture of the keto-acetate (9.1 g, 48.4 mmol), ethylene glycol (5.4 mL, 96.8 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 g) in benzene (150 mL) is heated to reflux with a Dean-Stark trap for 4 hours. The reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to give the acetal-acetate, which is used in the next step without further purification.
- Yield: 92%

Step 3: Hydrolysis of the Acetate to the Acetal-alcohol

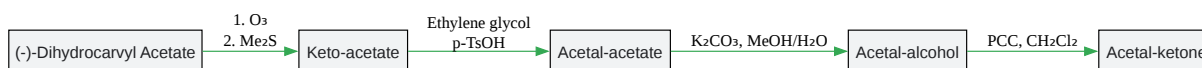
- Procedure: To a solution of the acetal-acetate (10.2 g, 44.3 mmol) in methanol (100 mL) is added a solution of potassium carbonate (12.2 g, 88.6 mmol) in water (20 mL). The mixture is stirred at room temperature for 3 hours. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the acetal-alcohol as a colorless oil.
- Yield: 98%

Step 4: Oxidation of the Alcohol to the Acetal-ketone

- Procedure: To a stirred suspension of pyridinium chlorochromate (PCC) (9.5 g, 44.1 mmol) in dichloromethane (100 mL) is added a solution of the acetal-alcohol (5.5 g, 29.4 mmol) in dichloromethane (50 mL). The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) to afford the acetal-ketone as a white solid.
- Yield: 85%

Synthetic Pathway Overview

The following diagram illustrates the initial synthetic sequence starting from **(-)-dihydrocarvyl acetate**.

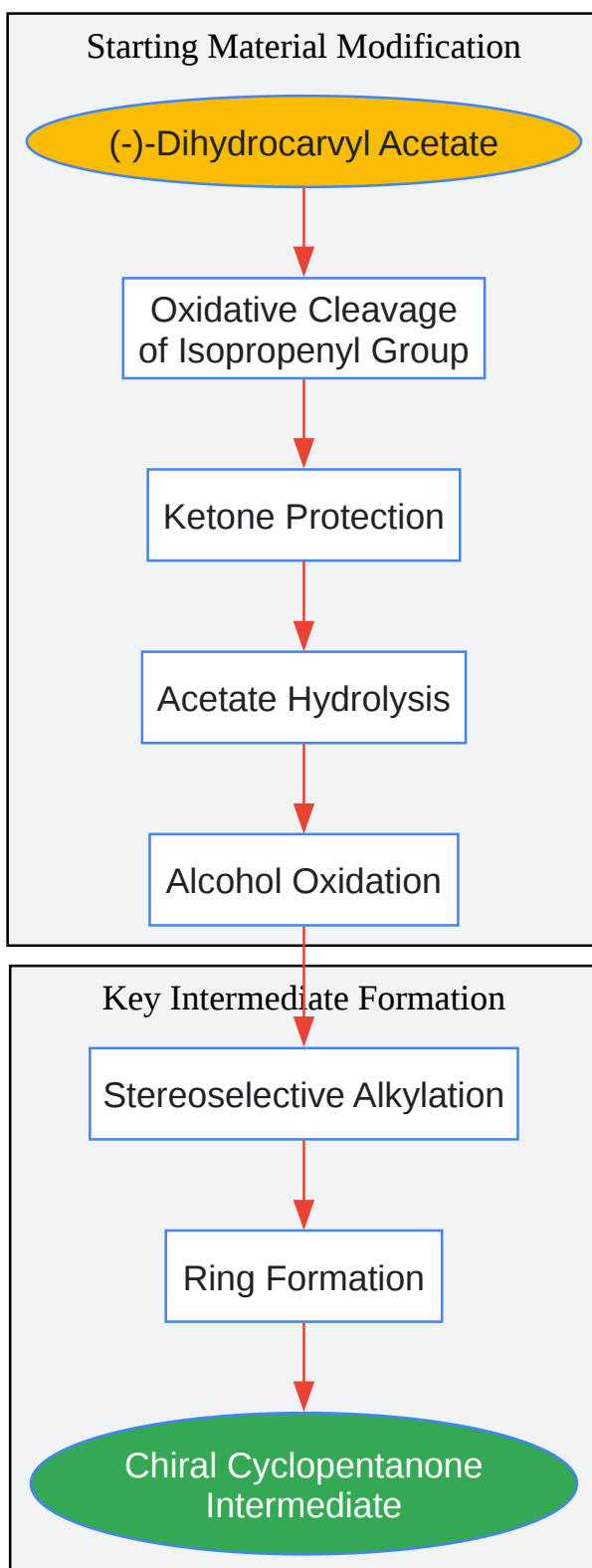


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Caption: Initial transformations of **(-)-dihydrocarvyl acetate**.

Logical Workflow for Chiral Intermediate Synthesis

The overall strategy involves the unmasking and modification of the inherent functionalities of **(-)-dihydrocarvyl acetate** to construct a key chiral intermediate for more complex targets.



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Caption: Workflow for chiral intermediate synthesis.

These initial steps effectively transform the readily available chiral pool starting material into a more advanced, highly functionalized intermediate, poised for further elaboration into complex natural products. The protocols provided offer a reproducible and high-yielding route to this valuable chiral building block.

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